molecular formula C17H24N2O3 B2679115 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921543-47-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No. B2679115
CAS RN: 921543-47-7
M. Wt: 304.39
InChI Key: FYYMDPCBDNMKCL-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Novel analogs of related heterocyclic compounds have been synthesized and tested for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for cytotoxic activity against mammalian Vero cell line, indicating potential for antibacterial applications at non-cytotoxic concentrations (Palkar et al., 2017).

Molecular Structure and DFT Studies

Research into benzimidazole-tethered oxazepine heterocyclic hybrids reveals their synthesis, spectroscopic, and X-ray diffraction studies. These compounds have shown promising nonlinear optical (NLO) properties, suggesting applications in materials science (Almansour et al., 2016).

Green Synthesis Approaches

Efficient synthesis of tetrahydrobenzo[b]pyran derivatives using green chemistry approaches, such as catalysts like hexadecyltrimethyl ammonium bromide in aqueous media, has been reported. This highlights the compound's role in promoting environmentally friendly synthetic methods (Jin et al., 2004).

Catalysis and Reaction Mechanisms

Studies have also focused on understanding the reaction mechanisms of related compounds, such as the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This research aids in the understanding of complex organic reactions and the development of new synthetic methods (Ledenyova et al., 2018).

Novel Scaffolds for Drug Discovery

The synthesis of novel scaffolds that incorporate fusions of pyranose rings with seven-membered rings of related heterocycles has been explored. These structures are suitable for selective derivatization, indicating their utility in drug discovery and development (Abrous et al., 2001).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-7-15(20)18-12-8-9-14-13(10-12)19(6-2)16(21)17(3,4)11-22-14/h8-10H,5-7,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYMDPCBDNMKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

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